Carglumic Acid-d5

Description

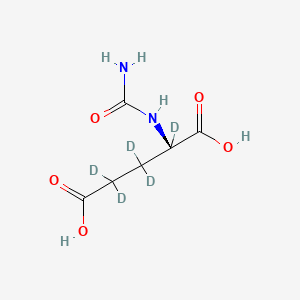

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H10N2O5 |

|---|---|

Molecular Weight |

195.18 g/mol |

IUPAC Name |

(2R)-2-(carbamoylamino)-2,3,3,4,4-pentadeuteriopentanedioic acid |

InChI |

InChI=1S/C6H10N2O5/c7-6(13)8-3(5(11)12)1-2-4(9)10/h3H,1-2H2,(H,9,10)(H,11,12)(H3,7,8,13)/t3-/m1/s1/i1D2,2D2,3D |

InChI Key |

LCQLHJZYVOQKHU-XSDLJHQPSA-N |

Isomeric SMILES |

[2H][C@](C(=O)O)(C([2H])([2H])C([2H])([2H])C(=O)O)NC(=O)N |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)NC(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

What is Carglumic Acid-d5 and its chemical structure

Introduction

Carglumic Acid-d5 is the deuterated form of Carglumic Acid, a synthetic structural analog of N-acetylglutamate (NAG).[1] In clinical practice, Carglumic Acid is a crucial therapeutic agent for the treatment of hyperammonemia, a life-threatening metabolic disorder, particularly in patients with N-acetylglutamate synthase (NAGS) deficiency.[1][2] this compound, as a stable isotope-labeled internal standard, plays a pivotal role in the accurate quantification of Carglumic Acid in biological matrices, such as human plasma, using sensitive bioanalytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] This technical guide provides a comprehensive overview of this compound, its chemical properties, and its application in bioanalytical methodologies.

Chemical Identity and Structure

This compound is a stable isotope-labeled analog of N-Carbamyl-L-glutamic Acid.[4] The deuterium atoms are incorporated into the glutamic acid backbone, resulting in a molecule with a higher mass that can be differentiated from the unlabeled drug by mass spectrometry.

Chemical Name: (S)-2-ureidopentanedioic acid-d5[5]

Molecular Formula: C₆H₅D₅N₂O₅[6]

Molecular Weight: 195.18 g/mol [6]

Chemical Structure

The chemical structure of this compound is identical to that of Carglumic Acid, with the exception of five hydrogen atoms being replaced by deuterium atoms on the carbon backbone of the glutamic acid moiety.

Caption: Chemical structure of this compound.

Physicochemical and Quantitative Data

While specific quantitative data for this compound, such as isotopic enrichment and chemical purity, are typically found on the Certificate of Analysis provided by the manufacturer and are not always publicly available, the following table summarizes the key physicochemical properties of the unlabeled Carglumic Acid for reference.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀N₂O₅ | [2] |

| Molecular Weight | 190.15 g/mol | [2] |

| CAS Number | 1188-38-1 | [2] |

| Appearance | White Solid | [4] |

| Storage Temperature | 2-8°C Refrigerator | [4] |

Synthesis

Synthesis of Carglumic Acid (Unlabeled)

The synthesis of Carglumic Acid typically involves the reaction of L-glutamic acid with a cyanate source, such as potassium cyanate, in an aqueous solution. The reaction mixture is acidified, and the product is precipitated and then purified. A general procedure involves dissolving L-glutamic acid in water, acidifying the solution, and then adding potassium cyanate. The mixture is heated to facilitate the reaction, after which the Carglumic Acid is isolated.[7]

Synthesis of this compound

The synthesis of this compound is a more complex process that involves the introduction of deuterium atoms into the L-glutamic acid starting material or a precursor. This can be achieved through various deuteration techniques, which are often proprietary to the manufacturers of stable isotope-labeled compounds. The deuterated L-glutamic acid would then undergo a similar reaction with a cyanate source to yield the final deuterated product.

Experimental Protocols

The primary application of this compound is as an internal standard in bioanalytical methods for the quantification of Carglumic Acid. Below is a representative experimental protocol for the analysis of Carglumic Acid in human plasma using LC-MS/MS, adapted from a published method.[3]

Bioanalytical Method for Quantification of Carglumic Acid in Human Plasma

1. Sample Preparation (Solid-Phase Extraction)

-

Spike 100 µL of human plasma with the appropriate concentration of Carglumic Acid for calibration standards and quality control samples.

-

Add a fixed amount of this compound (internal standard) to all samples, calibrators, and quality controls.

-

Perform a solid-phase extraction (SPE) using a mixed-mode anion exchange cartridge (e.g., Oasis MAX).

-

Condition the SPE cartridge with methanol and then water.

-

Load the plasma sample.

-

Wash the cartridge with a weak solvent to remove interferences.

-

Elute the analyte and internal standard with an appropriate elution solvent (e.g., containing an acid to neutralize the anionic sites).

-

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A suitable reversed-phase column (e.g., ACE 5CN, 150 × 4.6 mm, 5 µm).[3]

-

Mobile Phase: An isocratic mixture of an organic phase (e.g., acetonitrile:methanol (50:50, v/v)) and an aqueous phase (e.g., 0.1% acetic acid in water).[3]

-

Flow Rate: A typical flow rate for such a column would be in the range of 0.5-1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

3. Quantification

-

Construct a calibration curve by plotting the peak area ratio of Carglumic Acid to this compound against the concentration of the calibration standards.

-

Determine the concentration of Carglumic Acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Diagrams

Experimental Workflow for Bioanalytical Quantification

Caption: Bioanalytical workflow for Carglumic Acid quantification.

Mechanism of Action of Carglumic Acid (Parent Compound)

While this compound itself is not therapeutically active, its parent compound, Carglumic Acid, acts as an activator of Carbamoyl Phosphate Synthetase 1 (CPS1), a key enzyme in the urea cycle.

Caption: Mechanism of action of Carglumic Acid in the urea cycle.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Carglumic Acid | C6H10N2O5 | CID 121396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Challenges in optimizing sample preparation and LC-MS/MS conditions for the analysis of carglumic acid, an N-acetyl glutamate derivative in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Carglumic Acid D5 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. N-CARBAMYL-L-GLUTAMIC ACID | 1188-38-1 [chemicalbook.com]

The Role of Carglumic Acid-d5 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of Carglumic Acid-d5 when utilized as an internal standard in bioanalytical methods. This document is intended for researchers, scientists, and drug development professionals who are engaged in the quantitative analysis of carglumic acid in biological matrices.

Introduction to Carglumic Acid and the Need for an Internal Standard

Carglumic acid is a synthetic structural analog of N-acetylglutamate (NAG).[1][2] NAG is an essential allosteric activator of carbamoyl phosphate synthetase 1 (CPS1), the first and rate-limiting enzyme of the urea cycle. In patients with N-acetylglutamate synthase (NAGS) deficiency, the lack of NAG leads to the accumulation of toxic levels of ammonia in the blood (hyperammonemia). Carglumic acid acts as a replacement for NAG, activating CPS1 and restoring the function of the urea cycle.

Accurate quantification of carglumic acid in biological samples, such as plasma, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity and selectivity. However, the accuracy and precision of LC-MS/MS can be affected by several factors, including variability in sample preparation, injection volume, and matrix effects (ion suppression or enhancement).

To compensate for these potential sources of error, a suitable internal standard (IS) is employed. An ideal internal standard is a compound that is chemically and physically similar to the analyte but can be distinguished by the mass spectrometer. Stable isotope-labeled (SIL) compounds are considered the gold standard for internal standards in LC-MS/MS analysis. This compound, a deuterated analog of carglumic acid, serves this purpose effectively.

Mechanism of Action of this compound as an Internal Standard

The utility of this compound as an internal standard is rooted in its near-identical physicochemical properties to the unlabeled carglumic acid. The five deuterium atoms replace five hydrogen atoms in the molecule, resulting in a mass increase of five Daltons. This mass difference is easily resolved by a mass spectrometer, allowing for simultaneous detection of both the analyte and the internal standard.

The core principle behind using this compound is that it behaves identically to carglumic acid throughout the entire analytical process:

-

Sample Preparation: During extraction from the biological matrix (e.g., solid-phase extraction), any loss of carglumic acid will be mirrored by a proportional loss of this compound.

-

Chromatographic Separation: In liquid chromatography, this compound co-elutes with carglumic acid, meaning they have virtually the same retention time. This is critical because it ensures that both compounds experience the same matrix effects at the same time.

-

Ionization: In the mass spectrometer's ion source, the ionization efficiency of this compound is nearly identical to that of carglumic acid. Therefore, any suppression or enhancement of the ion signal caused by co-eluting matrix components will affect both the analyte and the internal standard to the same extent.

By adding a known amount of this compound to each sample at the beginning of the workflow, the ratio of the peak area of carglumic acid to the peak area of this compound can be used for quantification. This ratio remains constant even if there are variations in the analytical process, leading to highly accurate and precise results.

Proposed Synthesis of this compound

The subsequent step would involve the carbamoylation of the deuterated L-glutamic acid. This is typically achieved by reacting the amino acid with a cyanate, such as potassium cyanate, in an aqueous solution. The reaction introduces the carbamoyl group (-CONH2) to the amino group of the glutamic acid backbone.

Experimental Protocol: Quantification of Carglumic Acid in Human Plasma using LC-MS/MS

The following is a detailed experimental protocol for the quantification of carglumic acid in human plasma. This protocol is adapted from a validated method that utilizes a stable isotope-labeled internal standard (Carglumic acid-¹³C₅, ¹⁵N) and is directly applicable for the use of this compound.

Materials and Reagents

-

Carglumic acid reference standard

-

This compound (internal standard)

-

Human plasma (with anticoagulant)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Acetic acid (analytical grade)

-

Water (deionized, 18 MΩ·cm)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis MAX, 30 mg, 1 cc)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation (Solid-Phase Extraction)

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma, add a known amount of this compound working solution.

-

Vortex mix for 30 seconds.

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of water.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography Conditions

| Parameter | Value |

| Column | ACE 5 CN, 150 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Methanol:0.1% Acetic Acid in Water (40:40:20, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Ion Source Temperature | 500°C |

| Ion Spray Voltage | -4500 V |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Carglumic Acid | 189.1 | 146.1 |

| This compound | 194.1 | 151.1 |

Note: The MRM transition for this compound is predicted based on a mass increase of 5 Daltons from the unlabeled compound.

Data Presentation

The following table summarizes the key quantitative parameters for the bioanalytical method.

| Parameter | Value |

| Linearity Range | 6.0 - 6000 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.998 |

| Lower Limit of Quantification (LLOQ) | 6.0 ng/mL |

| Intra- and Inter-batch Precision (%CV) | < 15% |

| Intra- and Inter-batch Accuracy (%Bias) | ± 15% |

Visualizations

Signaling Pathway

Caption: The role of carglumic acid in activating the urea cycle.

Experimental Workflow

References

Synthesis and Isotopic Labeling of Carglumic Acid-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and isotopic labeling of Carglumic Acid-d5, a deuterated analog of a crucial therapeutic agent for hyperammonemia. This document details the synthetic route, starting from the preparation of the isotopically labeled precursor, L-Glutamic Acid-d5, through to the final carbamoylation step to yield this compound. Experimental protocols, quantitative data, and a visualization of the relevant biochemical pathway are presented to support research and development in this field.

Introduction

Carglumic acid is a synthetic structural analog of N-acetylglutamate (NAG), an essential allosteric activator of carbamoyl phosphate synthetase 1 (CPS1).[1][2] CPS1 is the first and rate-limiting enzyme of the urea cycle, a metabolic pathway primarily in the liver that converts toxic ammonia into urea for excretion.[3][4] In patients with N-acetylglutamate synthase (NAGS) deficiency, the production of NAG is impaired, leading to a dysfunctional urea cycle and life-threatening hyperammonemia.[5] Carglumic acid acts as a replacement for NAG, restoring CPS1 activity and promoting ammonia detoxification.[6][7]

Isotopically labeled compounds, such as this compound, are invaluable tools in pharmaceutical research. They are used in metabolic studies, pharmacokinetic and pharmacodynamic analyses, and as internal standards for quantitative bioanalysis by mass spectrometry. The deuterium labeling in this compound provides a distinct mass shift without significantly altering its chemical properties, making it an ideal tracer.

Synthesis of L-Glutamic Acid-2,3,3,4,4-d5

The synthesis of this compound first requires the preparation of its deuterated precursor, L-Glutamic Acid-d5. A common method for achieving this is through the deuteration of L-glutamic acid.

Experimental Protocol: Synthesis of L-Glutamic-2,3,3,4,4-d5 Acid

A detailed procedure for the synthesis of L-Glutamic-2,3,3,4,4-d5 Acid has been previously described in the literature. The overall yield for this multi-step synthesis is approximately 30%.

Synthesis of this compound

The final step in the synthesis of this compound is the carbamoylation of L-Glutamic Acid-d5. This reaction is analogous to the synthesis of unlabeled Carglumic Acid, which typically involves the reaction of L-glutamic acid with a cyanate salt in an aqueous medium. Several methods have been reported, with variations in the choice of base and reaction conditions.

Experimental Protocol: Carbamoylation of L-Glutamic Acid-d5

The following protocol is adapted from established procedures for the synthesis of Carglumic Acid and is applicable for the synthesis of its deuterated analog.

Materials:

-

L-Glutamic Acid-d5

-

Sodium cyanate

-

Lithium hydroxide monohydrate

-

Hydrochloric acid (30% w/w aqueous solution)

-

Deionized water

Procedure:

-

In a suitable reactor, dissolve lithium hydroxide monohydrate (1.0 equivalent) in deionized water.

-

To the resulting solution, add sodium cyanate (1.0 equivalent).

-

Add L-Glutamic Acid-d5 (1.0 equivalent) to the mixture.

-

Stir the reaction mixture at 30°C for 24 hours.

-

After 24 hours, acidify the reaction mixture by adding 30% (w/w) aqueous hydrochloric acid until the pH is below 3. This will induce the precipitation of the product.

-

Collect the precipitated solid by filtration.

-

Wash the solid with three portions of deionized water.

-

Dry the product under vacuum at 50°C for 24 hours to yield this compound.

Quantitative Data

The following tables summarize the quantitative data for the synthesis of unlabeled Carglumic Acid, which can serve as a benchmark for the synthesis of the deuterated analog.

Table 1: Synthesis of Carglumic Acid using different bases.

| Base | Molar Equivalents (Base:L-Glutamic Acid:NaOCN) | Yield (%) | Purity (HPLC, %) |

| Lithium Hydroxide Monohydrate | 1:1:1 | 91.7 | 99.86 |

| Lithium Carbonate | 0.6:1:1 | 99.0 | 99.88 |

| Metallic Lithium | 1:1:1 | 88.0 | 99.82 |

Data adapted from patent WO2020075082A1.[8]

Table 2: Synthesis of Carglumic Acid using Potassium Cyanate.

| Reactants | Molar Ratio (L-Glutamic Acid:KOCN) | Reaction Time (h) | Yield (%) |

| L-Glutamic Acid, Potassium Cyanate | 1:3 | 4 | 62 |

Data adapted from ChemicalBook entry for N-CARBAMYL-L-GLUTAMIC ACID.[9]

Visualization of the Urea Cycle and the Role of Carglumic Acid

The following diagram illustrates the urea cycle and highlights the critical role of Carglumic Acid in activating this pathway.

Caption: The Urea Cycle and the activation of CPS1 by Carglumic Acid.

Conclusion

This technical guide outlines the synthetic pathway for this compound, providing a foundation for its preparation for research and development purposes. The synthesis of the deuterated precursor, L-Glutamic Acid-d5, followed by a carbamoylation reaction, offers a viable route to the desired isotopically labeled compound. The provided experimental protocols and quantitative data serve as a practical resource for scientists in the field. The visualization of the urea cycle further clarifies the mechanism of action of Carglumic Acid, underscoring its importance in the treatment of hyperammonemia.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Urea cycle pathway | Abcam [abcam.com]

- 4. Urea cycle - Wikipedia [en.wikipedia.org]

- 5. carbaglu.com [carbaglu.com]

- 6. Carglumic Acid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Carglumic acid for the treatment of N-acetylglutamate synthase deficiency and acute hyperammonemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WO2020075082A1 - Process for the synthesis of carglumic acid - Google Patents [patents.google.com]

- 9. N-CARBAMYL-L-GLUTAMIC ACID | 1188-38-1 [chemicalbook.com]

A Technical Guide to the Physical and Chemical Properties of Carglumic Acid-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carglumic Acid-d5 is the deuterated analog of Carglumic Acid, a synthetic structural analogue of N-acetylglutamate (NAG).[1][2] Carglumic Acid acts as an activator of carbamoyl phosphate synthetase 1 (CPS1), the first enzyme of the urea cycle.[3][4][5] This pathway is crucial for the detoxification of ammonia in the liver by converting it into urea for excretion.[4] In patients with N-acetylglutamate synthase (NAGS) deficiency, the production of NAG is impaired, leading to hyperammonemia.[3][4] Carglumic acid serves as a replacement for NAG, thereby restoring the function of the urea cycle.[1][5] The deuterated form, this compound, is a valuable tool in pharmacokinetic studies and metabolic research, allowing for the differentiation and quantification of the administered drug from its endogenous counterparts. This guide provides an in-depth overview of the known physical and chemical properties of this compound, alongside relevant experimental protocols and pathway visualizations.

Core Physical and Chemical Properties

Table 1: Core Identifiers and Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | (S)-2-ureidopentanedioic acid-d5 | [6] |

| Molecular Formula | C₆H₅D₅N₂O₅ | [6][7][8] |

| Molecular Weight | 195.18 g/mol | [6][7][8] |

| CAS Number | Not Assigned | [6][7][8] |

| Purity | >98% (typical) |

Table 2: Physical Properties of Non-Deuterated Carglumic Acid

The physical properties of the non-deuterated form of Carglumic Acid can serve as a useful reference. It is important to note that deuteration can slightly alter physical properties such as melting point, boiling point, and solubility.[9]

| Property | Value | Source(s) |

| Appearance | White powder or colorless crystals | [10] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Water Solubility | 19.1 mg/mL | [1] |

| Soluble in boiling water, slightly soluble in cold water | [10][11] | |

| 21.0 g/L (at pH 2.0) | [10] | |

| 28.2 g/L (at pH 3.0) | [10] | |

| 440.9 g/L (at pH 5.0) | [10] | |

| 555.5 g/L (at pH 6.0) | [10] | |

| Organic Solvent Solubility | Practically insoluble in organic solvents (e.g., cyclohexane, dichloromethane, ether) | [10][11] |

| In DMSO: 38 mg/mL | [2] | |

| In Ethanol: ~1 mg/mL | [2] | |

| In PBS (pH 7.2): ~2 mg/mL | [12] | |

| pKa (Strongest Acidic) | 3.36 | [1] |

| pKa (Strongest Basic) | -2.3 | [1] |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not widely published. The following methodologies are based on standard analytical techniques and published methods for the non-deuterated analogue.

Determination of Melting Point

This protocol describes a general method for determining the melting point of a solid organic compound using a capillary melting point apparatus.[13][14][15]

Methodology:

-

Sample Preparation: A small amount of dry this compound powder is finely crushed. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end, aiming for a sample height of 2-3 mm.[15]

-

Apparatus Setup: The packed capillary tube is placed into the heating block of a melting point apparatus.

-

Approximate Melting Point Determination: The sample is heated at a rapid rate (e.g., 10-20 °C/minute) to determine an approximate melting range.[16]

-

Accurate Melting Point Determination: A fresh sample is prepared and heated to a temperature approximately 20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C/minute.[14]

-

Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting point range.

Solubility Determination

This protocol outlines a general method for determining the solubility of a compound in a given solvent.[17]

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Separation: The saturated solution is allowed to stand, and any undissolved solid is separated by centrifugation or filtration through a syringe filter (e.g., 0.22 µm).

-

Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The solubility is expressed as the mass of solute per volume of solvent (e.g., mg/mL).

Purity and Isotopic Enrichment Analysis by LC-MS/MS

This protocol is adapted from a published method for the analysis of Carglumic Acid in human plasma and can be used to determine chemical purity and isotopic enrichment.[18]

Methodology:

-

Standard and Sample Preparation:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or water).

-

Calibration standards are prepared by serial dilution of the stock solution.

-

A known concentration of a suitable internal standard (e.g., Carglumic Acid-¹³C₅,¹⁵N) is added to all standards and samples.[18]

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 or a cyano (CN) column can be used (e.g., ACE 5CN, 150 x 4.6 mm, 5 µm).[18]

-

Mobile Phase: An isocratic or gradient elution with a mixture of an organic solvent (e.g., acetonitrile/methanol) and an aqueous buffer (e.g., 0.1% acetic acid in water) is employed.[18]

-

Flow Rate: A typical flow rate would be in the range of 0.5-1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 25 °C).

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is often suitable for acidic compounds.[18]

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor-to-product ion transitions for this compound and the internal standard are monitored. For this compound, this would involve monitoring the transition from the deprotonated molecule [M-H]⁻ to a specific fragment ion.

-

-

Data Analysis:

-

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

The concentration of this compound in the sample is determined from the calibration curve.

-

Isotopic purity can be assessed by monitoring for the presence of the non-deuterated analogue and other isotopic variants.

-

Signaling Pathway and Experimental Workflow Visualization

Urea Cycle and the Role of Carglumic Acid

Carglumic acid acts as a crucial activator of the urea cycle, a metabolic pathway that converts toxic ammonia into urea. The following diagram illustrates the central role of Carglumic Acid in this process.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Carglumic Acid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is the mechanism of Carglumic acid? [synapse.patsnap.com]

- 5. pahealthwellness.com [pahealthwellness.com]

- 6. Carglumic Acid D5 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 10. newdrugapprovals.org [newdrugapprovals.org]

- 11. carglumicacid.com [carglumicacid.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. chem.ucalgary.ca [chem.ucalgary.ca]

- 15. Determination of Melting Point [wiredchemist.com]

- 16. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 17. researchgate.net [researchgate.net]

- 18. Challenges in optimizing sample preparation and LC-MS/MS conditions for the analysis of carglumic acid, an N-acetyl glutamate derivative in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Applications of Carglumic Acid-d5 in Metabolic Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of Carglumic Acid-d5 in metabolic research. It is intended for researchers, scientists, and drug development professionals who are interested in utilizing stable isotope-labeled compounds for quantitative analysis and metabolic studies.

Introduction to Carglumic Acid and its Deuterated Analog

Carglumic acid is a synthetic structural analog of N-acetylglutamate (NAG).[1][2][3][4] NAG is an essential allosteric activator of carbamoyl phosphate synthetase 1 (CPS1), the first and rate-limiting enzyme of the urea cycle.[1][2][3] The urea cycle is a critical metabolic pathway that converts toxic ammonia into urea for excretion.[3] In certain metabolic disorders, such as N-acetylglutamate synthase (NAGS) deficiency, the production of NAG is impaired, leading to hyperammonemia.[1][2][3][5] Carglumic acid effectively replaces the function of NAG, restoring the activity of the urea cycle and reducing ammonia levels.[1][2][3][5][6] It is approved for the treatment of acute and chronic hyperammonemia due to NAGS deficiency and is also used in cases of hyperammonemia associated with organic acidemias like propionic acidemia (PA) and methylmalonic acidemia (MMA).[2][5][7][8]

This compound is a stable isotope-labeled version of carglumic acid where five hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it a valuable tool in metabolic research, primarily as an internal standard for quantitative analysis by mass spectrometry.[9][10][11][12]

Mechanism of Action of Carglumic Acid

Carglumic acid mimics the action of N-acetylglutamate in the mitochondria of liver cells. It binds to and allosterically activates carbamoyl phosphate synthetase 1 (CPS1), thereby initiating the urea cycle and promoting the conversion of ammonia to urea.

References

- 1. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. carbaglu.com [carbaglu.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Challenges in optimizing sample preparation and LC-MS/MS conditions for the analysis of carglumic acid, an N-acetyl glutamate derivative in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. carglumicacid.com [carglumicacid.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. CARBAGLU® (carglumic acid) │ Clinical Data & Considerations | Treatment of Hyperammonemia [carbaglu.com]

- 9. texilajournal.com [texilajournal.com]

- 10. cerilliant.com [cerilliant.com]

- 11. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]

- 12. LC-MS-MS experiences with internal standards | Semantic Scholar [semanticscholar.org]

The Role of Carglumic Acid-d5 in Advancing Quantitative Analysis of Urea Cycle Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Urea cycle disorders (UCDs) are a group of rare genetic metabolic diseases that lead to the accumulation of toxic levels of ammonia in the blood, a condition known as hyperammonemia. Timely and accurate diagnosis, along with therapeutic drug monitoring, is critical for managing these life-threatening conditions. Carglumic acid is a vital therapeutic agent used to treat hyperammonemia in patients with N-acetylglutamate synthase (NAGS) deficiency, as well as other organic acidemias.[1][2][3] For the precise quantification of carglumic acid in biological matrices, stable isotope-labeled internal standards, such as Carglumic Acid-d5, are indispensable. This technical guide provides a comprehensive overview of the use of this compound in the quantitative analysis of UCDs, detailing experimental protocols, presenting key quantitative data, and illustrating relevant biochemical and experimental workflows.

Introduction: The Urea Cycle and the Role of Carglumic Acid

The urea cycle is a metabolic pathway that primarily takes place in the liver and is responsible for converting neurotoxic ammonia into urea for excretion.[1][4] This process involves a series of enzymatic reactions. A key enzyme in this pathway is carbamoyl phosphate synthetase 1 (CPS1), which is allosterically activated by N-acetylglutamate (NAG).[1][4][5] In individuals with NAGS deficiency, the lack of NAG leads to a dysfunctional urea cycle and subsequent hyperammonemia.[1][6][7]

Carglumic acid is a synthetic structural analog of NAG.[1][4][5] It mimics the action of NAG by activating CPS1, thereby restoring the function of the urea cycle and facilitating the removal of excess ammonia.[4][6]

Below is a diagram illustrating the urea cycle and the mechanism of action of carglumic acid.

Quantitative Analysis of Carglumic Acid

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of carglumic acid in biological matrices due to its high sensitivity and selectivity.[8] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate and precise quantification, as it compensates for matrix effects and variations in sample preparation and instrument response.

Experimental Workflow

The general workflow for the quantitative analysis of carglumic acid using this compound involves sample preparation, LC-MS/MS analysis, and data processing.

Detailed Experimental Protocols

The choice of sample preparation technique is critical for removing interfering substances from the biological matrix and concentrating the analyte.

Protocol 1: Solid-Phase Extraction (SPE) [8]

-

SPE Sorbent: Oasis MAX (30 mg, 1cc) mixed-mode anion exchange cartridge.

-

Conditioning: Condition the cartridge with methanol followed by water.

-

Loading: Load 100 µL of plasma sample.

-

Washing: Wash the cartridge with a weak solvent to remove interferences.

-

Elution: Elute carglumic acid and its internal standard with an appropriate solvent mixture.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

Protocol 2: Protein Precipitation

-

Precipitating Agent: Acetonitrile or methanol.

-

Procedure: Add a 3-fold excess of cold precipitating agent to the plasma sample.

-

Vortex and Centrifuge: Vortex the mixture thoroughly and centrifuge at high speed to pellet the precipitated proteins.

-

Supernatant Collection: Collect the supernatant for LC-MS/MS analysis.

Chromatographic separation is essential to resolve carglumic acid from other endogenous components.

| Parameter | Condition 1[8] | Condition 2[9] |

| Column | ACE 5CN (150 x 4.6 mm, 5 µm) | ACE 5 CN (150 x 4.6 mm) |

| Mobile Phase | Acetonitrile:Methanol (50:50, v/v) - 0.1% acetic acid in water [80:20, v/v] | MeCN/MeOH/0.1% acetic acid pH 3.2 (40:40:20 v/v/v) |

| Flow Rate | Isocratic | 1 mL/min |

| Column Temperature | Not specified | 40 °C |

| Injection Volume | Not specified | Not specified |

Tandem mass spectrometry provides the selectivity and sensitivity required for accurate quantification.

| Parameter | Setting[8][9] |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Ion Source Temperature | 500 °C |

| Ion Spray Voltage | -4500 V |

| Monitored Transitions | |

| Carglumic Acid | m/z 189 -> 146 |

| This compound (IS) | Not explicitly stated, but likely m/z 194 -> 151 |

| Carglumic acid-13C5 15N (IS) | m/z 195 -> 152 |

Quantitative Data Summary

The following tables summarize the key validation parameters for the quantitative analysis of carglumic acid in human plasma.

Table 1: Linearity and Range

| Concentration Range (ng/mL) | Correlation Coefficient (r²) | Reference |

| 6.00 - 6000 | ≥ 0.9987 | [8] |

Table 2: Accuracy and Precision

| Quality Control Level | Intra-batch Accuracy (%) | Inter-batch Accuracy (%) | Intra-batch Precision (%RSD) | Inter-batch Precision (%RSD) | Reference |

| LLOQ | Not specified | Not specified | Not specified | Not specified | [8] |

| Low | 95.8 - 101.3 | 97.5 - 100.5 | 1.8 - 3.5 | 2.6 - 4.1 | [8] |

| Medium | 96.7 - 102.1 | 98.2 - 101.4 | 2.1 - 4.2 | 3.1 - 5.3 | [8] |

| High | 97.1 - 103.4 | 99.3 - 102.6 | 1.5 - 3.8 | 2.9 - 4.7 | [8] |

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

| Parameter | Value | Reference |

| LOQ (ng/mL) | 6.00 | [8][9] |

| LOD (µg/mL) | 0.7 | [10][11] |

| LOQ (µg/mL) | 0.15 | [10][11] |

Conclusion

The use of this compound as an internal standard in LC-MS/MS assays provides a robust and reliable method for the quantitative analysis of carglumic acid in biological samples. This is essential for the effective therapeutic drug monitoring of patients with urea cycle disorders, ensuring optimal dosing and minimizing the risk of hyperammonemia. The detailed protocols and summarized quantitative data presented in this guide offer a valuable resource for researchers, scientists, and drug development professionals working in this critical area of metabolic disease. The continued refinement of these analytical methodologies will further enhance the clinical management of patients with these rare and challenging disorders.

References

- 1. What is the mechanism of Carglumic acid? [synapse.patsnap.com]

- 2. NAGS Deficiency | Learn about the symptoms and triggers [carbaglu.com]

- 3. Efficacy of N-carbamoyl-L-glutamic acid for the treatment of inherited metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is Carglumic acid used for? [synapse.patsnap.com]

- 5. pahealthwellness.com [pahealthwellness.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Carglumic Acid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Challenges in optimizing sample preparation and LC-MS/MS conditions for the analysis of carglumic acid, an N-acetyl glutamate derivative in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mac-mod.com [mac-mod.com]

- 10. researchgate.net [researchgate.net]

- 11. A Novel Method for Development and Validation of the Degradation Products Analysis of N-Carbamylglutamate with UHPLC by Using Design of Experiment Approach - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Availability and Technical Guide for Carglumic Acid-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial suppliers, availability, and technical applications of Carglumic Acid-d5. This deuterated analog of Carglumic Acid serves as a critical internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices.

Commercial Suppliers and Availability

This compound is available from several specialized chemical suppliers, primarily on a custom synthesis or made-to-order basis. Researchers should contact these suppliers directly for pricing, lead times, and availability of specific pack sizes.

| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| Simson Pharma Limited | Carglumic Acid D5 | C2180017 | Not Available | C₆H₅D₅N₂O₅ | 195.18 | Available via custom synthesis; Certificate of Analysis is provided. |

| Pharmaffiliates | N-Carbamyl-L-glutamic Acid-d5 | PA STI 017520 | Not Available | C₆H₅D₅N₂O₅ | 195.18 | Available for enquiry. |

| LGC Standards (incorporating Toronto Research Chemicals) | N-Carbamyl-L-glutamic Acid-d5 | TRC-C175967 | Not Available | C₆D₅H₅N₂O₅ | 195.185 | Available as a neat product in 0.5 mg and 5 mg pack sizes. |

| MedChemExpress | This compound | HY-B0711S | Not Available | C₆H₅D₅N₂O₅ | 195.18 | Available by quotation. |

Mechanism of Action: The Urea Cycle and CPS1 Activation

Carglumic acid is a synthetic structural analog of N-acetylglutamate (NAG), an essential allosteric activator of carbamoyl phosphate synthetase 1 (CPS1). CPS1 is a key mitochondrial enzyme that catalyzes the first and rate-limiting step of the urea cycle, which is responsible for the detoxification of ammonia in the liver. In individuals with N-acetylglutamate synthase (NAGS) deficiency, the production of NAG is impaired, leading to a dysfunctional urea cycle and hyperammonemia. Carglumic acid acts as a replacement for NAG, binding to and activating CPS1, thereby restoring the function of the urea cycle.

The signaling pathway for the activation of the urea cycle by Carglumic Acid is depicted below.

Navigating the Safe Handling of Carglumic Acid-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety data and handling information for Carglumic Acid-d5, a deuterated analog of Carglumic Acid. The information presented is essential for ensuring laboratory safety and proper usage in research and development settings. While this guide focuses on this compound, the safety and handling protocols are based on the well-documented information for Carglumic Acid, as the isotopic labeling does not significantly alter its chemical reactivity or toxicological profile.

Section 1: Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental for its safe handling and storage. The following table summarizes key quantitative data.

| Property | Value | Source |

| Molecular Formula | C₆D₅H₅N₂O₅ | LGC Standards[1] |

| Molecular Weight | 195.185 g/mol | LGC Standards[1] |

| Appearance | Solid | Cayman Chemical[2] |

| Melting Point | Not Determined | Cayman Chemical[2] |

| Boiling Point | Not Determined | Cayman Chemical[2] |

| Solubility in Water | Not Determined | Cayman Chemical[2] |

| LogP | -1.097 (for Carglumic Acid) | PubChem[3] |

Section 2: Hazard Identification and Safety Data

Carglumic Acid is classified as hazardous under the Globally Harmonized System (GHS). The following table outlines its classification and associated precautionary statements.

| Hazard Class | GHS Classification | Hazard Statement | Precautionary Statements |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | P264, P280, P302+P352, P321, P332+P313, P362 |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |

Data sourced from MedChemExpress and Cayman Chemical Safety Data Sheets for Carglumic Acid.[2][4]

Section 3: Experimental Protocols - Safe Handling Workflow

Adherence to a strict experimental workflow is crucial when handling this compound. The following diagram outlines the recommended procedure from receipt to disposal.

References

An In-depth Technical Guide to the Use of Deuterated Standards in Pharmacokinetic Studies of Carglumic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Role of Carglumic Acid and the Need for Precise Quantification

Carglumic acid is a crucial therapeutic agent for the management of hyperammonemia in patients with N-acetylglutamate synthase (NAGS) deficiency, a rare genetic disorder affecting the urea cycle.[1] By acting as a structural analogue of N-acetylglutamate (NAG), carglumic acid activates carbamoyl phosphate synthetase 1 (CPS1), the first and rate-limiting enzyme of the urea cycle, thereby restoring the cycle's function and reducing toxic plasma ammonia levels.[1][2] Given the critical nature of maintaining therapeutic concentrations and the life-threatening consequences of hyperammonemia, accurate and precise quantification of carglumic acid in biological matrices is paramount for pharmacokinetic (PK) studies, therapeutic drug monitoring, and ensuring patient safety.[3][4]

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of carglumic acid.[] These studies inform dosing regimens, which can range from 100 to 250 mg/kg/day during acute hyperammonemic episodes to a maintenance dose of 10 to 100 mg/kg/day.[3][4] The significant variability in patient response and the narrow therapeutic window necessitate robust bioanalytical methods to support these clinical investigations.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the definitive technique for the quantification of small molecules like carglumic acid in complex biological fluids such as plasma.[6][7] The high selectivity and sensitivity of LC-MS/MS allow for precise measurement even at low concentrations.[8] To achieve the highest level of accuracy and precision in LC-MS/MS-based bioanalysis, the use of a stable isotope-labeled (SIL) internal standard (IS) is the universally accepted gold standard.[8][9]

A SIL internal standard is a version of the analyte in which one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)).[8][9] For carglumic acid, a commonly used SIL IS is carglumic acid-¹³C₅ ¹⁵N.[6][7][10]

The advantages of using a deuterated or other stable isotope-labeled internal standard are manifold:

-

Correction for Matrix Effects: Biological matrices like plasma are complex and can interfere with the ionization of the analyte in the mass spectrometer's source, leading to ion suppression or enhancement.[9] Since the SIL IS is chemically and physically almost identical to the analyte, it experiences the same matrix effects.[8][9] By calculating the ratio of the analyte response to the IS response, these effects are effectively normalized, leading to more accurate quantification.[9]

-

Compensation for Sample Preparation Variability: During the extraction of the drug from the plasma, there can be minor variations in recovery from sample to sample. The SIL IS, added at the beginning of the process, experiences the same losses as the analyte. The analyte/IS ratio therefore remains constant, correcting for this variability.

-

Improved Precision and Accuracy: By accounting for variations in sample handling, matrix effects, and instrument response, SIL internal standards significantly improve the overall precision and accuracy of the bioanalytical method.[][9]

Bioanalytical Method for Carglumic Acid Quantification: A Detailed Protocol

The following is a detailed experimental protocol for the quantification of carglumic acid in human plasma using a stable isotope-labeled internal standard (carglumic acid-¹³C₅ ¹⁵N) and LC-MS/MS. This method is based on a validated approach described in the scientific literature.[6][7]

Sample Preparation: Solid-Phase Extraction (SPE)

A robust sample preparation procedure is critical for removing interfering substances from the plasma and concentrating the analyte. For carglumic acid, a mixed-mode anion exchange solid-phase extraction (SPE) has been shown to provide the best recovery (~50%).[6][7]

Workflow for Solid-Phase Extraction (SPE) of Carglumic Acid from Plasma

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. mims.com [mims.com]

- 3. reference.medscape.com [reference.medscape.com]

- 4. carbaglu.com [carbaglu.com]

- 6. researchgate.net [researchgate.net]

- 7. Challenges in optimizing sample preparation and LC-MS/MS conditions for the analysis of carglumic acid, an N-acetyl glutamate derivative in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mac-mod.com [mac-mod.com]

The Role of Carglumic Acid-d5 in Hyperammonemia Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of Carglumic Acid-d5 in the research and development of treatments for hyperammonemia. Carglumic Acid is a crucial therapeutic agent for managing hyperammonemia, a life-threatening condition characterized by elevated ammonia levels in the blood. Its deuterated analogue, this compound, serves as an indispensable tool in preclinical and clinical research, facilitating accurate quantification and pharmacokinetic studies. This document details the mechanism of action of Carglumic Acid, the utility of its deuterated form, relevant experimental protocols, and key quantitative data from clinical studies.

Introduction to Hyperammonemia and Carglumic Acid

Hyperammonemia can result from genetic defects in the urea cycle, such as N-acetylglutamate synthase (NAGS) deficiency, or from organic acidemias. The urea cycle is the primary metabolic pathway for the detoxification of ammonia, converting it into urea for excretion.[1] A critical enzyme in this cycle is carbamoyl phosphate synthetase 1 (CPS1), which is allosterically activated by N-acetylglutamate (NAG).[2][3] In conditions where NAG is deficient, CPS1 activity decreases, leading to the accumulation of toxic ammonia.[4]

Carglumic acid is a synthetic structural analogue of NAG.[5] It effectively activates CPS1, thereby restoring or enhancing the function of the urea cycle and promoting the conversion of ammonia to urea.[1] It is an approved treatment for acute and chronic hyperammonemia due to NAGS deficiency and is also used in cases of hyperammonemia associated with certain organic acidemias.[1][3]

The Significance of this compound in Research

In the realm of drug development and clinical research, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reproducible quantitative bioanalysis. This compound, in which five hydrogen atoms have been replaced by deuterium, is an ideal internal standard for the quantification of Carglumic Acid in biological matrices such as plasma.

The key advantages of using this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis include:

-

Improved Accuracy and Precision: Co-elution of the deuterated standard with the unlabeled analyte allows for the correction of variability introduced during sample preparation, injection, and ionization in the mass spectrometer.

-

Mitigation of Matrix Effects: Biological samples are complex matrices that can enhance or suppress the ionization of the analyte, leading to inaccurate quantification. A stable isotope-labeled internal standard experiences similar matrix effects as the analyte, allowing for reliable correction.

-

Enhanced Method Robustness: The use of a deuterated internal standard contributes to the overall ruggedness and reliability of the bioanalytical method.

Quantitative Data from Clinical Studies

The efficacy of Carglumic Acid in reducing plasma ammonia levels has been demonstrated in several clinical studies. The following tables summarize key quantitative outcomes.

Table 1: Efficacy of Carglumic Acid in Patients with NAGS Deficiency

| Study Population | Baseline Plasma Ammonia (mean) | Plasma Ammonia after 3 Days of Treatment (mean) | Long-term Plasma Ammonia (mean, after ~8 years) | Reference |

| 13 patients with NAGS deficiency | 271 µmol/L | Normalized | 23 µmol/L | [6] |

Table 2: Efficacy of Carglumic Acid in Patients with Organic Acidemias (Propionic and Methylmalonic Acidemia)

| Study Details | Outcome Measure | Carglumic Acid Group | Placebo Group | Reference |

| Randomized, double-blind, placebo-controlled trial (90 hyperammonemic episodes in 24 patients) | Median time to plasma ammonia normalization | 1.5 days | 2.0 days | [1][6] |

Table 3: Real-World Data on Carglumic Acid in Methylmalonic and Propionic Acidurias (PROTECT Study)

| Patient Population | Median Peak Ammonia Before Treatment | Median Peak Ammonia After Treatment | Median Reduction in Annualized Rate of Metabolic Decompensations | Reference |

| 10 patients (4 MMA, 6 PA) | 250 µmol/L | 103 µmol/L | -41% | [7] |

Table 4: Pharmacokinetic Properties of Carglumic Acid in Healthy Adults

| Parameter | Value | Reference |

| Median Time to Peak Plasma Concentration (Tmax) | 3 hours (range: 2-4) | [4][5] |

| Mean Half-life (t1/2) | 5.6 hours (range: 4.3-9.5) | [4][5] |

| Apparent Volume of Distribution (Vd) | 2657 L (range: 1616-5797) | [5] |

| Excretion | ~9% unchanged in urine, up to 60% in feces | [5][8] |

Experimental Protocols

This section provides detailed methodologies for key experiments in hyperammonemia research involving Carglumic Acid.

Animal Model of Hyperammonemia

Objective: To induce hyperammonemia in a rodent model to study the pathophysiology and evaluate therapeutic interventions. A commonly used method involves the administration of ammonium acetate.[9][10]

Materials:

-

Sprague Dawley rats (male, 260-320 g)

-

Ammonium acetate solution (e.g., 5 mmol/kg in saline)

-

Saline solution (0.9% NaCl)

-

Syringes and needles for intraperitoneal (IP) injection

Procedure:

-

Acclimatize rats for at least one week with free access to food and water.

-

Divide the animals into a control group and a hyperammonemia group.

-

Administer a single intraperitoneal injection of ammonium acetate solution to the hyperammonemia group.

-

Administer an equivalent volume of saline to the control group.

-

Monitor the animals for clinical signs of hyperammonemia, such as lethargy, ataxia, and seizures.

-

Collect blood samples at predetermined time points (e.g., 30, 60, 90 minutes post-injection) to measure plasma ammonia levels.

Quantification of Carglumic Acid in Plasma using LC-MS/MS with a Deuterated Internal Standard

Objective: To accurately measure the concentration of Carglumic Acid in plasma samples from preclinical or clinical studies using this compound as an internal standard. The following protocol is adapted from a validated method using a similar isotope-labeled internal standard.[11]

Materials:

-

Plasma samples

-

Carglumic Acid analytical standard

-

This compound internal standard

-

Acetonitrile, Methanol, Acetic Acid (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis MAX)

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add a known concentration of this compound internal standard solution.

-

Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Perform Solid Phase Extraction (SPE) on the supernatant for further cleanup and concentration of the analyte and internal standard.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.[11]

-

Monitoring: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both Carglumic Acid and this compound.

-

Carglumic Acid: e.g., m/z 189 → 146[11]

-

This compound: The exact transition will depend on the position of the deuterium labels but will be shifted by +5 Da from the unlabeled compound.

-

-

-

-

Data Analysis:

-

Calculate the peak area ratio of Carglumic Acid to this compound.

-

Quantify the concentration of Carglumic Acid in the unknown samples by comparing their peak area ratios to a standard curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

-

Visualizing Key Pathways and Workflows

Urea Cycle and the Mechanism of Action of Carglumic Acid

The following diagram illustrates the urea cycle and the point of intervention for Carglumic Acid.

Caption: The Urea Cycle and the Activator Role of Carglumic Acid.

Experimental Workflow for Efficacy Testing of Carglumic Acid

This diagram outlines a typical workflow for evaluating the efficacy of Carglumic Acid in a preclinical hyperammonemia model.

Caption: Preclinical Workflow for Carglumic Acid Efficacy Testing.

Conclusion

Carglumic Acid is a cornerstone in the management of hyperammonemia, particularly in patients with NAGS deficiency. The deuterated analogue, this compound, is a critical tool for researchers, enabling precise and accurate quantification of the drug in biological samples. This technical guide provides a comprehensive overview of the mechanism, quantitative data, and experimental protocols relevant to the use of Carglumic Acid and its deuterated form in hyperammonemia research. The methodologies and data presented herein are intended to support the efforts of scientists and drug development professionals in advancing the understanding and treatment of this serious metabolic disorder.

References

- 1. hcplive.com [hcplive.com]

- 2. researchgate.net [researchgate.net]

- 3. Carglumic acid enhances rapid ammonia detoxification in classical organic acidurias with a favourable risk-benefit profile: a retrospective observational study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of carglumic acid in the treatment of acute hyperammonemia due to N-acetylglutamate synthase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. CARBAGLU® (carglumic acid) │ Clinical Data & Considerations | Treatment of Hyperammonemia [carbaglu.com]

- 7. Real-World Experience of Carglumic Acid for Methylmalonic and Propionic Acidurias: An Interim Analysis of the Multicentre Observational PROTECT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. carglumicacid.com [carglumicacid.com]

- 9. Rat Model of Endogenous and Exogenous Hyperammonaemia Induced by Different Diets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hyperammonemia heightens anesthetic sensitivity in male rats with acute hepatic encephalopathy via affecting brain areas represented by the cerebellum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Challenges in optimizing sample preparation and LC-MS/MS conditions for the analysis of carglumic acid, an N-acetyl glutamate derivative in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Carglumic Acid Analysis in Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carglumic acid is a synthetic structural analogue of N-acetylglutamate, a critical allosteric activator of carbamoyl phosphate synthetase 1 (CPS1) in the urea cycle. It is used in the treatment of hyperammonemia due to N-acetylglutamate synthase (NAGS) deficiency and certain organic acidemias.[1][2] Accurate and reliable quantification of carglumic acid in plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. This document provides detailed application notes and protocols for the sample preparation of carglumic acid in plasma for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The primary methods covered are Solid-Phase Extraction (SPE) and Protein Precipitation (PPT).

Sample Preparation Techniques

The selection of an appropriate sample preparation technique is crucial for removing plasma components that can interfere with the analysis, thereby ensuring the accuracy, precision, and sensitivity of the bioanalytical method. For carglumic acid, two common and effective techniques are Solid-Phase Extraction and Protein Precipitation.

Solid-Phase Extraction (SPE) is a highly selective method that can provide cleaner extracts compared to protein precipitation.[3] It involves passing the plasma sample through a solid sorbent that retains the analyte, while interfering substances are washed away. The analyte is then eluted with a suitable solvent. For carglumic acid, a mixed-mode anion exchange sorbent has been shown to provide good recovery.[4][5]

Protein Precipitation (PPT) is a simpler and faster technique that involves adding a precipitating agent, typically an organic solvent like acetonitrile or methanol, to the plasma sample to denature and precipitate proteins.[6][7] After centrifugation, the supernatant containing the analyte is collected for analysis. While less clean than SPE, PPT can be a high-throughput and cost-effective option.

Quantitative Data Summary

The following table summarizes the quantitative performance data for the Solid-Phase Extraction (SPE) method for carglumic acid analysis in human plasma.[4][5]

| Parameter | Result |

| Extraction Recovery | ~50% |

| Linearity Range | 6.00 - 6000 ng/mL (r² ≥ 0.9987) |

| Lower Limit of Quantification (LLOQ) | 6.0 ng/mL |

| Matrix Effect (IS-normalized) | 0.95 - 1.01 |

| Intra-batch Precision | Within acceptable limits |

| Inter-batch Precision | Within acceptable limits |

| Intra-batch Accuracy | Within acceptable limits |

| Inter-batch Accuracy | Within acceptable limits |

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE)

This protocol is based on a validated LC-MS/MS method for the determination of carglumic acid in human plasma.[4][5]

Materials:

-

Human plasma sample (100 µL)

-

Internal Standard (IS): Carglumic acid-¹³C₅,¹⁵N

-

Oasis MAX (30 mg, 1cc) mixed-mode anion exchange SPE cartridges

-

Methanol

-

Acetonitrile

-

0.1% Acetic acid in water

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

Procedure:

-

Sample Pre-treatment:

-

To 100 µL of plasma sample, add the internal standard solution.

-

-

SPE Cartridge Conditioning:

-

Condition the Oasis MAX SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

-

Sample Loading:

-

Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

-

Washing:

-

Wash the cartridge with 1 mL of water.

-

Wash the cartridge with 1 mL of methanol.

-

-

Elution:

-

Elute the carglumic acid and internal standard from the cartridge with 1 mL of a mixture of acetonitrile and 0.1% acetic acid in water.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

-

Protocol 2: Protein Precipitation (PPT)

This is a general protocol for protein precipitation that can be adapted for carglumic acid analysis. Optimization may be required.

Materials:

-

Human plasma sample (e.g., 100 µL)

-

Internal Standard (IS): Carglumic acid-¹³C₅,¹⁵N

-

Ice-cold acetonitrile or methanol

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Preparation:

-

To a microcentrifuge tube, add 100 µL of plasma sample.

-

Add the internal standard solution.

-

-

Protein Precipitation:

-

Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of precipitant to sample is common).[7]

-

-

Mixing:

-

Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

-

Centrifugation:

-

Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[7]

-

-

Supernatant Collection:

-

Carefully transfer the supernatant to a clean tube for analysis or further processing (e.g., evaporation and reconstitution).

-

Visualizations

Caption: Solid-Phase Extraction (SPE) workflow for carglumic acid.

Caption: Protein Precipitation (PPT) workflow for carglumic acid.

References

- 1. Carglumic acid for the treatment of N-acetylglutamate synthase deficiency and acute hyperammonemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. shpnc.gov [shpnc.gov]

- 3. mdpi.com [mdpi.com]

- 4. Challenges in optimizing sample preparation and LC-MS/MS conditions for the analysis of carglumic acid, an N-acetyl glutamate derivative in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. btrc-charity.org [btrc-charity.org]

Application Note: Solid-Phase Extraction of Carglumic Acid and its Deuterated Analog from Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the solid-phase extraction (SPE) of carglumic acid and its deuterated internal standard, carglumic acid-¹³C₅ ¹⁵N, from human plasma. The method utilizes the Waters Oasis MAX (Mixed-Mode Anion Exchange) solid-phase extraction sorbent, which has demonstrated effective recovery and reproducibility for the analysis of carglumic acid.[1][2] This protocol is intended for researchers, scientists, and drug development professionals requiring a robust and reliable sample preparation method for the quantitative analysis of carglumic acid in a biological matrix, typically followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Carglumic acid is an N-acetyl glutamate analog used in the treatment of hyperammonemia due to N-acetylglutamate synthase (NAGS) deficiency. Accurate and precise quantification of carglumic acid in human plasma is crucial for pharmacokinetic studies and therapeutic drug monitoring. Solid-phase extraction is a widely used sample preparation technique that offers significant advantages over other methods, such as liquid-liquid extraction, by providing cleaner extracts, higher analyte concentration, and reduced matrix effects.[1][2] The use of a stable isotope-labeled internal standard, such as a deuterated analog, is essential for correcting for matrix effects and variability in the extraction process and LC-MS/MS analysis.

This document outlines a comprehensive SPE protocol using the Oasis MAX sorbent, summarizes the expected quantitative performance based on available literature, and provides visual workflows to aid in experimental setup.

Quantitative Data Summary

The following tables summarize the quantitative data for the analysis of carglumic acid using the described SPE protocol followed by LC-MS/MS.

Table 1: Method Performance Characteristics

| Parameter | Value | Reference |

| Linearity Range | 6.00 - 6000 ng/mL | [1][2] |

| Correlation Coefficient (r²) | ≥ 0.9987 | [1][2] |

| Lower Limit of Quantification (LLOQ) | 6.0 ng/mL | [3] |

| Extraction Recovery | ~50% | [1][2] |

| IS-Normalized Matrix Factor | 0.95 - 1.01 | [1][2] |

Table 2: Mass Spectrometry Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Carglumic Acid | 189 | 146 | [1][3] |

| Carglumic Acid-¹³C₅ ¹⁵N (IS) | 195 | 152 | [1][3] |

Experimental Protocols

Materials and Reagents

-

Carglumic Acid reference standard

-

Carglumic Acid-¹³C₅ ¹⁵N internal standard (IS)

-

Human plasma (K₂EDTA)

-

Waters Oasis MAX 1 cc/30 mg SPE Cartridges

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (≥98%)

-

Ammonium hydroxide (28-30%)

-

Deionized water (18.2 MΩ·cm)

Standard and Internal Standard Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual primary stock solutions of carglumic acid and its deuterated internal standard in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the carglumic acid primary stock solution in a mixture of methanol and water (50:50, v/v) to create calibration curve standards.

-

Internal Standard Spiking Solution: Prepare a working solution of carglumic acid-¹³C₅ ¹⁵N in methanol/water (50:50, v/v) at a concentration of 1000 ng/mL.

Sample Preparation and SPE Protocol

This protocol is designed for a 100 µL plasma sample.[1][2]

-

Sample Pre-treatment:

-

Thaw plasma samples at room temperature.

-

Vortex mix the plasma samples.

-

In a microcentrifuge tube, add 100 µL of plasma.

-

Add 10 µL of the internal standard spiking solution (1000 ng/mL) to all samples except for the blank matrix.

-

Add 200 µL of 2% formic acid in water and vortex for 30 seconds to precipitate proteins and acidify the sample.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the supernatant to a clean tube for loading onto the SPE cartridge.

-

-

Solid-Phase Extraction (SPE):

-

Conditioning: Condition the Oasis MAX cartridge with 1 mL of methanol.

-

Equilibration: Equilibrate the cartridge with 1 mL of deionized water.

-

Loading: Load the pre-treated supernatant onto the conditioned and equilibrated SPE cartridge.

-

Washing:

-

Wash the cartridge with 1 mL of 5% ammonium hydroxide in water.

-

Wash the cartridge with 1 mL of methanol.

-

-

Elution: Elute the carglumic acid and its deuterated internal standard with 1 mL of 2% formic acid in methanol.

-

Dry-down and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.

-

-

Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow from sample preparation to analysis.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Carglumic Acid-d5

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Carglumic Acid-d5. This method is applicable for researchers, scientists, and drug development professionals requiring accurate measurement of this stable isotope-labeled internal standard in various biological matrices. The protocol provides optimized parameters for chromatography and mass spectrometry, ensuring high selectivity and reproducibility.

Introduction

Carglumic acid is a synthetic structural analog of N-acetylglutamate, an essential activator of the first enzyme of the urea cycle. It is used in the treatment of hyperammonemia. Stable isotope-labeled internal standards, such as this compound, are crucial for accurate quantification of Carglumic Acid in biological samples by LC-MS/MS. The use of a deuterated internal standard corrects for variations in sample preparation and matrix effects, leading to more reliable and precise results. This document provides a comprehensive protocol for the detection of this compound using triple quadrupole mass spectrometry.

Chemical Information

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Carglumic Acid | C₆H₁₀N₂O₅ | 190.15 |

| This compound | C₆H₅D₅N₂O₅ | 195.18 |

Structure of this compound:

The five deuterium atoms are located on the glutamic acid backbone at the alpha, beta, and gamma positions.

Experimental Workflow

Application Note: UPLC-MS/MS Assay for the Quantitative Determination of Carglumic Acid in Human Plasma

Introduction

Carglumic acid is a vital medication for the management of hyperammonemia in patients with N-acetylglutamate synthase (NAGS) deficiency, as well as in cases of acute hyperammonemia due to propionic acidemia or methylmalonic acidemia.[1] Precise and reliable quantification of carglumic acid in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of carglumic acid in human plasma. The described method is highly selective and has been validated for its application in clinical research and drug development.[2]

Principle

This method employs a solid-phase extraction (SPE) procedure to isolate carglumic acid and its stable isotope-labeled internal standard (IS), carglumic acid-¹³C₅¹⁵N, from human plasma.[2] The extracted samples are then analyzed by UPLC-MS/MS. Chromatographic separation is achieved on a cyano column, followed by detection using a triple quadrupole mass spectrometer operating in the negative electrospray ionization (ESI) mode.[2][3] Quantification is performed using Multiple Reaction Monitoring (MRM) of the specific precursor to product ion transitions for both the analyte and the internal standard.[2]

Experimental Protocols

1. Materials and Reagents

-

Carglumic Acid reference standard

-

Carglumic acid-¹³C₅¹⁵N (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Acetic acid (AR grade)

-

Ammonia solution

-

Formic acid (AR grade)

-

Deionized water

-

Human plasma (K₂EDTA)

-

Oasis MAX (30 mg, 1cc) SPE cartridges[2]

2. Instrumentation

-

UPLC System: Acquity UPLC system or equivalent

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., MDS Sciex API-4000)[3]

3. Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of carglumic acid and the internal standard in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the carglumic acid stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards.

-

Internal Standard Working Solution (500 ng/mL): Dilute the internal standard stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

4. Sample Preparation (Solid-Phase Extraction)

-

Thaw plasma samples to room temperature.

-

To 100 µL of plasma, add 25 µL of the internal standard working solution (500 ng/mL) and vortex.[2]

-

Pre-treat the plasma sample by adding 100 µL of 2% formic acid in water and vortex.

-

Condition the Oasis MAX SPE cartridges with 1 mL of methanol followed by 1 mL of water.[2]

-

Load the pre-treated plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% ammonia solution followed by 1 mL of methanol.

-

Elute the analyte and internal standard with 1 mL of 2% formic acid in methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

Caption: UPLC-MS/MS analytical workflow.

Quantitative Data Summary

Table 1: UPLC-MS/MS Method Parameters

| Parameter | Value |

| UPLC System | |

| Column | ACE 5 CN (150 x 4.6 mm, 5 µm) [2][3] |

| Mobile Phase | Acetonitrile:Methanol (50:50, v/v) - 0.1% Acetic Acid in Water (80:20, v/v) [2] |

| Flow Rate | 1 mL/min [3] |

| Column Temperature | 40°C [3] |

| Mass Spectrometer | |

| Ionization Mode | Negative ESI [2][3] |

| MRM Transition (Analyte) | 189/146 [2][3] |

| MRM Transition (IS) | 195/152 [2][3] |

Table 2: Method Validation Summary

| Validation Parameter | Result |

| Linearity Range | 6.00 - 6000 ng/mL [2] |

| Correlation Coefficient (r²) | ≥ 0.9987 [2] |

| Lower Limit of Quantification (LLOQ) | 6.0 ng/mL [3] |

| Accuracy and Precision | |

| Intra-batch Accuracy | Within ± 15% of nominal values |

| Inter-batch Accuracy | Within ± 15% of nominal values |

| Intra-batch Precision (%CV) | ≤ 15% |

| Inter-batch Precision (%CV) | ≤ 15% |

| Matrix Effect | |

| IS-Normalized Matrix Factor | 0.95 to 1.01 [2] |